![molecular formula C12H15ClF3NO B3406197 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride CAS No. 2549033-85-2](/img/structure/B3406197.png)
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical compound that is used in scientific research applications. This compound has gained significant attention due to its unique properties and potential for use in various fields of research.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in various neurological processes, including learning and memory. This compound has been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride can have various biochemical and physiological effects. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been found to enhance the activity of the prefrontal cortex, which is involved in various cognitive processes, including attention, working memory, and decision-making.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. Additionally, this compound has been found to have a low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of using this compound is its high cost, which can make it difficult for researchers with limited funding to obtain.
Future Directions
There are several future directions for the use of 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used in the development of new drugs for the treatment of depression and anxiety. Furthermore, future studies could focus on identifying the precise mechanism of action of this compound and its potential for use in other fields of research, such as cancer biology and immunology.
Conclusion
In conclusion, 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride is a promising compound that has potential for use in various scientific research applications. This compound has been found to have a unique mechanism of action and various biochemical and physiological effects. Although there are limitations to its use, the future directions for the use of this compound in scientific research are promising.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride has been used in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. This compound has been found to have potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been used in the development of new drugs for the treatment of depression and anxiety.
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h4-7,11,16H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGPHAJNVFERAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



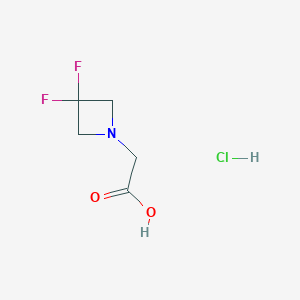

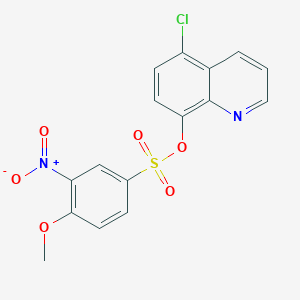
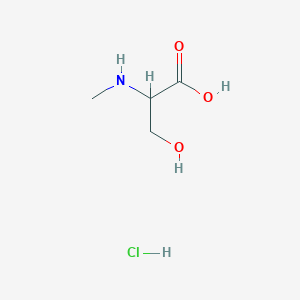
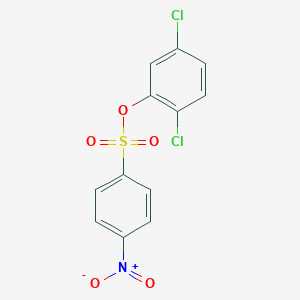
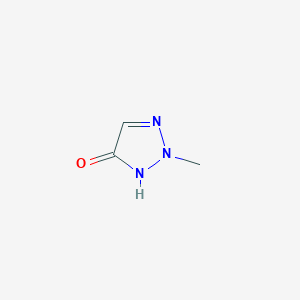



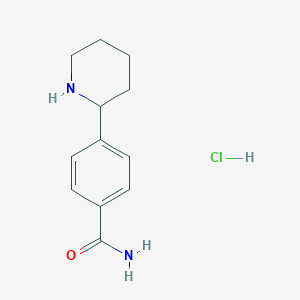

![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)

